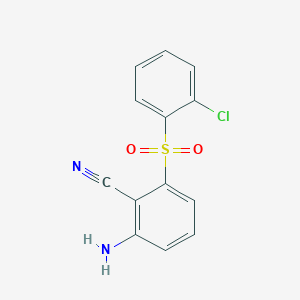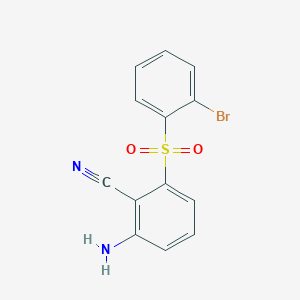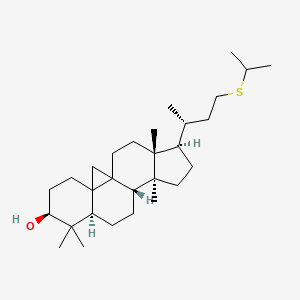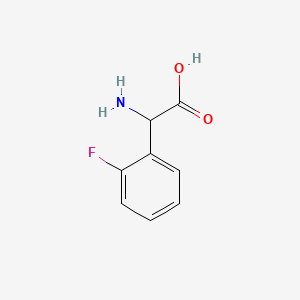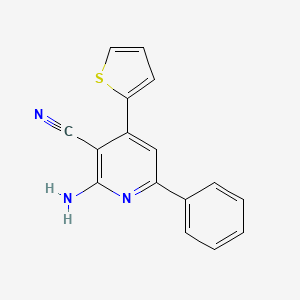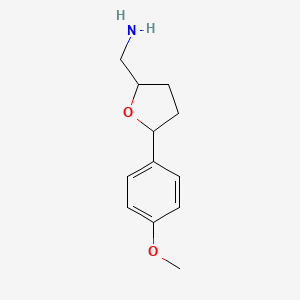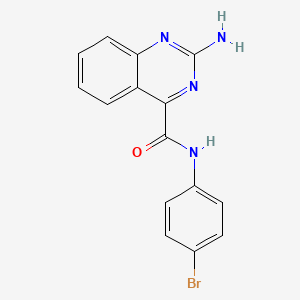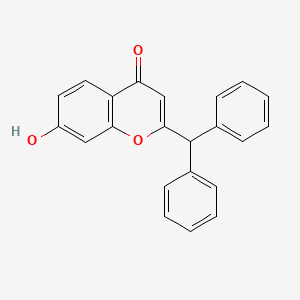
2-Benzhydryl-7-hydroxy-chromen-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Benzhidril-7-hidroxi-croman-4-ona es un compuesto que pertenece a la clase de los derivados de croman-4-ona. Estos compuestos son conocidos por sus diversas actividades biológicas y han sido estudiados extensamente por sus posibles aplicaciones terapéuticas. La estructura de 2-Benzhidril-7-hidroxi-croman-4-ona consiste en un núcleo de croman-4-ona con un grupo benzhidril en la posición 2 y un grupo hidroxilo en la posición 7.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-Benzhidril-7-hidroxi-croman-4-ona generalmente implica la condensación de materiales de partida apropiados bajo condiciones de reacción específicas. Un método común involucra la reacción de 7-hidroxi-4-cromanona con cloruro de benzhidrilo en presencia de una base como carbonato de potasio en un solvente adecuado como dimetilformamida (DMF). La reacción generalmente se lleva a cabo a temperaturas elevadas para facilitar la formación del producto deseado .
Métodos de producción industrial
La producción industrial de 2-Benzhidril-7-hidroxi-croman-4-ona puede implicar rutas sintéticas similares pero a mayor escala. El proceso se optimizaría para obtener mayores rendimientos y pureza, a menudo involucrando reactores de flujo continuo y técnicas avanzadas de purificación para garantizar la calidad del producto final.
Análisis De Reacciones Químicas
Tipos de reacciones
2-Benzhidril-7-hidroxi-croman-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El grupo hidroxilo en la posición 7 puede oxidarse para formar una cetona o un aldehído.
Reducción: El núcleo de croman-4-ona puede reducirse para formar derivados de cromano.
Sustitución: El grupo benzhidril puede sustituirse por otros grupos funcionales a través de reacciones de sustitución nucleófila.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como borohidruro de sodio (NaBH4) o hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleófila a menudo implican reactivos como hidruro de sodio (NaH) o terc-butóxido de potasio (KOtBu).
Productos principales
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación del grupo hidroxilo puede producir 7-oxo-2-benzhidril-croman-4-ona, mientras que la reducción del núcleo de croman-4-ona puede producir derivados de 2-benzhidril-cromano.
Aplicaciones Científicas De Investigación
Química: Sirve como un bloque de construcción para la síntesis de moléculas más complejas y como un ligando en química de coordinación.
Biología: El compuesto exhibe propiedades antioxidantes y se ha investigado por su potencial para eliminar radicales libres.
Industria: El compuesto se utiliza en el desarrollo de productos farmacéuticos y como intermedio en la síntesis de otras moléculas biológicamente activas.
Mecanismo De Acción
El mecanismo de acción de 2-Benzhidril-7-hidroxi-croman-4-ona implica su interacción con varios objetivos y vías moleculares. Por ejemplo, su actividad antioxidante se atribuye a su capacidad para donar átomos de hidrógeno o electrones para neutralizar los radicales libres. Además, el compuesto puede inhibir enzimas involucradas en vías de estrés oxidativo, protegiendo así a las células del daño .
Comparación Con Compuestos Similares
Compuestos similares
Croman-4-ona: Un compuesto estrechamente relacionado con una estructura central similar pero sin el grupo benzhidril.
7-Hidroxi-4-cromanona: Otro derivado con un grupo hidroxilo en la posición 7 pero sin el grupo benzhidril.
2-Fenil-4H-croman-4-ona: Un compuesto con un grupo fenilo en la posición 2 en lugar de un grupo benzhidril.
Unicidad
2-Benzhidril-7-hidroxi-croman-4-ona es único debido a la presencia tanto del grupo benzhidril como del grupo hidroxilo, que confieren propiedades químicas y biológicas distintas. El grupo benzhidril aumenta su lipofilia, lo que puede mejorar su capacidad para cruzar las membranas celulares, mientras que el grupo hidroxilo contribuye a su actividad antioxidante.
Propiedades
Fórmula molecular |
C22H16O3 |
|---|---|
Peso molecular |
328.4 g/mol |
Nombre IUPAC |
2-benzhydryl-7-hydroxychromen-4-one |
InChI |
InChI=1S/C22H16O3/c23-17-11-12-18-19(24)14-21(25-20(18)13-17)22(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-14,22-23H |
Clave InChI |
VVMXRAGTHNZYRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC(=O)C4=C(O3)C=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[4-(1H-Indol-5-yl)-phenyl]-propionic acid](/img/structure/B10841506.png)
